4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Description
4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to a pyrano[3,2-g]chromene system
Properties
Molecular Formula |
C25H32O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-tert-butyl-10'-methyl-6'-propylspiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-one |
InChI |
InChI=1S/C25H32O3/c1-6-7-17-15-21(26)27-23-16(2)22-18(14-20(17)23)8-11-25(28-22)12-9-19(10-13-25)24(3,4)5/h8,11,14-15,19H,6-7,9-10,12-13H2,1-5H3 |
InChI Key |
UMNAMGPPEVUZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3C=CC4(CCC(CC4)C(C)(C)C)OC3=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclohexane ring, followed by the construction of the pyrano[3,2-g]chromene system. The final step involves the spiro fusion of these two systems under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:
Mechanism of Action
The mechanism by which 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione
- tert-Butyl 4-[(E)-But-1-en-3-yl]cyclohexane
Uniqueness
4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a complex organic compound with a unique spirocyclic structure that integrates various functional groups. Its molecular formula is and it has a molecular weight of 380.5 g/mol. The compound's distinctive arrangement allows for diverse chemical reactivity and potential biological activity.
Structural Characteristics
The compound features:
- Spirocyclic Structure : This configuration often leads to unique biological interactions.
- Functional Groups : The presence of tert-butyl, methyl, and propyl groups contributes to its chemical properties.
Pharmacological Properties
Research indicates that 4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : Investigations have shown promise in inhibiting cancer cell proliferation in vitro.
The biological activity of this compound is hypothesized to involve:
- Interaction with Cellular Targets : It may bind to specific enzymes or receptors, modulating their function and leading to therapeutic effects.
- Pathway Modulation : Further studies are needed to elucidate the specific signaling pathways affected by this compound.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that the compound reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis, with IC50 values indicating potency.
Types of Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized to introduce functional groups.
- Reduction : Reduction reactions can convert carbonyls to alcohols.
- Substitution Reactions : Halogenation and other substitutions can modify the aromatic structure.
Summary of Reaction Types
| Reaction Type | Description |
|---|---|
| Oxidation | Introduction of oxygen-containing functional groups |
| Reduction | Conversion of carbonyls to alcohols |
| Substitution | Modification of aromatic rings through halogenation |
Applications in Research
4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is being explored for:
- Drug Development : Potential as a lead compound for new antimicrobial or anticancer therapies.
- Chemical Synthesis : Utilized as a building block for synthesizing more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
